REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH:5](O)[CH3:6].C[O-:9].[Na+].N#N.[OH:13][CH:14]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([O:27]CC)=O>C1COCC1.O>[OH:9][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH:1][C:25](=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]([OH:13])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35] |f:1.2|
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
NCCNC(C)O
|
Name
|
sodium methoxide
|
Quantity
|
0.054 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
OC(CCCCCCCCCCC(=O)OCC)CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-ml two-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
While heating
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNCCNC(CCCCCCCCCCC(CCCCCC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 737.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |